2-Methoxy-3-(trimethylsilyl)pyridine
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Overview
Description
2-Methoxy-3-(trimethylsilyl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a trimethylsilyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.
Triethylamine: Acts as a base to facilitate the reaction.
Dichloromethane: An anhydrous solvent to prevent hydrolysis.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring as one of the aromatic components .
Scientific Research Applications
2-Methoxy-3-(trimethylsilyl)pyridine has several applications in scientific research:
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the methoxy and trimethylsilyl groups. The methoxy group can donate electron density to the pyridine ring, enhancing its nucleophilicity, while the trimethylsilyl group can act as a protecting group or be replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the methoxy group.
3-(Trimethylsilyl)pyridine: Similar structure but lacks the methoxy group at the 2-position.
2-Methoxypyridine: Lacks the trimethylsilyl group.
Uniqueness
2-Methoxy-3-(trimethylsilyl)pyridine is unique due to the combination of the methoxy and trimethylsilyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
112197-01-0 |
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Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
(2-methoxypyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H15NOSi/c1-11-9-8(12(2,3)4)6-5-7-10-9/h5-7H,1-4H3 |
InChI Key |
YUJNGPWUIUOJID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)[Si](C)(C)C |
Origin of Product |
United States |
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